molecular formula C11H21NO2 B13644863 4-Amino-3-(3-methylcyclohexyl)butanoic acid

4-Amino-3-(3-methylcyclohexyl)butanoic acid

Cat. No.: B13644863
M. Wt: 199.29 g/mol
InChI Key: IOSWYBHTPCSHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(3-methylcyclohexyl)butanoic acid is a chemical compound with the molecular formula C11H21NO2. It is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-methylcyclohexyl)butanoic acid typically involves the reaction of 3-methylcyclohexanone with a suitable amine, followed by a series of chemical transformations to introduce the amino and butanoic acid groups. One common method involves the use of reductive amination, where 3-methylcyclohexanone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-methylcyclohexyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Amino-3-(3-methylcyclohexyl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(3-methylcyclohexyl)butanoic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-amino-3-(3-methylcyclohexyl)butanoic acid

InChI

InChI=1S/C11H21NO2/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14)

InChI Key

IOSWYBHTPCSHBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.